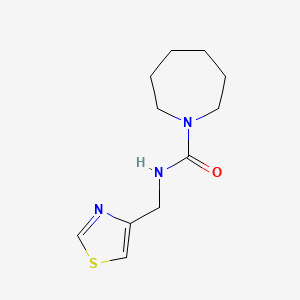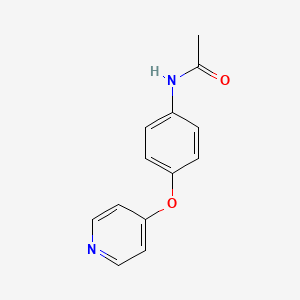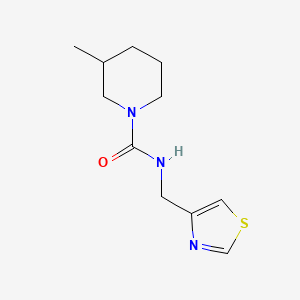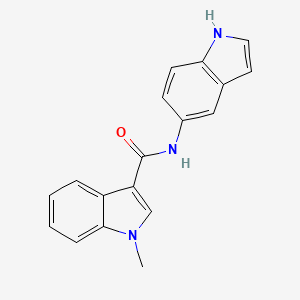
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide, also known as TAC-101, is a chemical compound that has recently gained attention in the field of scientific research. TAC-101 is a potent and selective antagonist of the neurokinin-1 receptor, which is involved in the regulation of pain, stress, and anxiety.
作用機序
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide selectively binds to the neurokinin-1 receptor, which is predominantly expressed in the central nervous system. The neurokinin-1 receptor is involved in the regulation of pain, stress, and anxiety by modulating the release of neurotransmitters such as substance P and glutamate. By blocking the neurokinin-1 receptor, this compound reduces the activity of these neurotransmitters, resulting in a decrease in pain, stress, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain sensitivity, decrease anxiety-like behaviors, and improve depressive-like behaviors. Furthermore, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
One of the main advantages of N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide is its high selectivity for the neurokinin-1 receptor, which reduces the risk of off-target effects. Furthermore, this compound has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for use in animal models. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide. One potential direction is to investigate the efficacy of this compound in combination with other drugs such as opioids or antidepressants. Another direction is to study the role of this compound in other diseases such as inflammatory bowel disease or multiple sclerosis. Furthermore, the development of more potent and selective neurokinin-1 receptor antagonists may lead to the discovery of new therapeutic agents for the treatment of pain, stress, and anxiety disorders.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Its high selectivity for the neurokinin-1 receptor and good pharmacokinetic properties make it suitable for use in animal models. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
合成法
The synthesis of N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide involves the reaction of 1,3-thiazol-4-ylmethylamine with 6-chloroazepan-1-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N-methylmorpholine (NMM) in an organic solvent such as dimethylformamide (DMF). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, anxiety disorders, and depression. In preclinical studies, this compound has shown promising results in reducing pain, anxiety, and depressive-like behaviors in animal models. Furthermore, this compound has been shown to have synergistic effects when combined with other drugs such as opioids or antidepressants.
特性
IUPAC Name |
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c15-11(12-7-10-8-16-9-13-10)14-5-3-1-2-4-6-14/h8-9H,1-7H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRBUZUUXHMXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)
![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)
![4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7542761.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)



![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)

![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)
![4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542847.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
